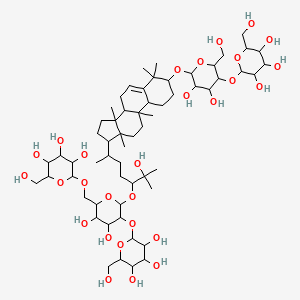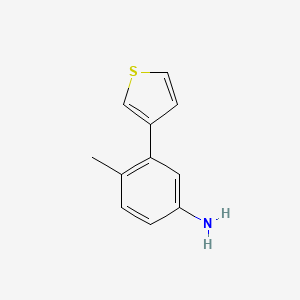
4-Methyl-3-(thiophen-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(thiophen-3-yl)aniline is an organic compound that features a thiophene ring substituted with an aniline group and a methyl group. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method to synthesize 4-Methyl-3-(thiophen-3-yl)aniline involves the aromatic substitution of a thiophene derivative. For example, starting with 3-bromothiophene, a palladium-catalyzed amination reaction can be employed using 4-methylaniline as the nucleophile. The reaction typically requires a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions.
-
Direct Amination: : Another route involves the direct amination of 4-methyl-3-(thiophen-3-yl)nitrobenzene. This process can be carried out using reducing agents such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 4-Methyl-3-(thiophen-3-yl)aniline can undergo oxidation reactions, typically forming sulfoxides or sulfones when the thiophene ring is targeted. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to form various derivatives. For instance, the nitro group in precursor compounds can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
-
Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methyl-3-(thiophen-3-yl)aniline has a wide range of applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
-
Biology: : The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its ability to interact with various biological molecules.
-
Medicine: : Research into its potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or antimicrobial properties.
-
Industry: : In industrial applications, it is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 4-Methyl-3-(thiophen-3-yl)aniline exerts its effects depends on its application:
Chemical Reactions: In chemical synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new bonds.
Biological Interactions: In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(thiophen-2-yl)aniline: Similar structure but with the thiophene ring attached at a different position.
4-Methyl-3-(furan-3-yl)aniline: Contains a furan ring instead of a thiophene ring.
4-Methyl-3-(pyridin-3-yl)aniline: Features a pyridine ring instead of a thiophene ring.
Uniqueness
4-Methyl-3-(thiophen-3-yl)aniline is unique due to the specific positioning of the thiophene ring, which influences its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required, such as in the development of conductive polymers or advanced materials.
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
4-methyl-3-thiophen-3-ylaniline |
InChI |
InChI=1S/C11H11NS/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-7H,12H2,1H3 |
InChI Key |
MMVXLWTTYLAYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


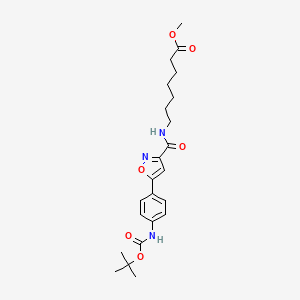
![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)
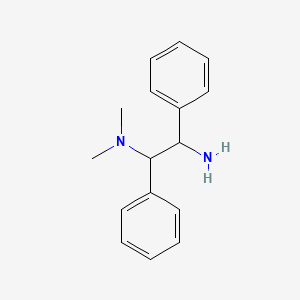
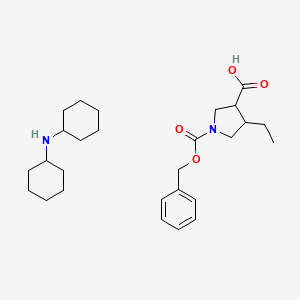
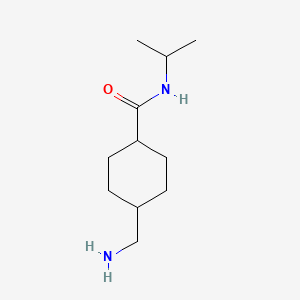
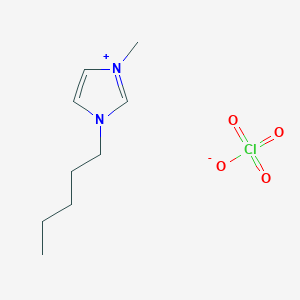
![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)
![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)
![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)
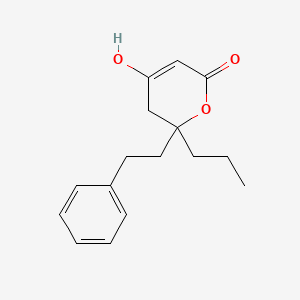
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)

